

What are the physical and chemical properties of 3'-(Trifluoromethylthio)acetophenone?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3'- (Trifluoromethylthio)acetophenone
Cat. No.:	B1303372

[Get Quote](#)

An In-depth Technical Guide to 3'-(Trifluoromethylthio)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-(Trifluoromethylthio)acetophenone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethylthio (-SCF₃) group can profoundly influence a molecule's physicochemical and biological properties. This functional group is known for its high lipophilicity and metabolic stability, which can enhance the pharmacokinetic profile of drug candidates. This technical guide provides a comprehensive overview of the known physical, chemical, and preliminary biological properties of **3'-(Trifluoromethylthio)acetophenone**, along with detailed experimental protocols.

Core Properties and Data

This section summarizes the key identifiers and physicochemical properties of **3'-(Trifluoromethylthio)acetophenone**. While experimental data is prioritized, predicted values are also included to provide a more complete profile.

Table 1: Identifiers and Nomenclature

Identifier	Value
IUPAC Name	1-[3-(Trifluoromethylsulfanyl)phenyl]ethanone [1]
CAS Number	56773-33-2 [1]
Molecular Formula	C9H7F3OS [1]
Molecular Weight	220.21 g/mol [1]
InChI	InChI=1S/C9H7F3OS/c1-6(13)7-3-2-4-8(5-7)14-9(10,11,12)/h2-5H,1H3 [1]
InChIKey	UKKYMJZZMADIAV-UHFFFAOYSA-N [1]
SMILES	CC(=O)c1ccccc(c1)SC(F)(F)F

Table 2: Physical and Chemical Properties

Property	Value	Source
Physical State	Colorless oil / Clear orange liquid	Experimental
Boiling Point	197.9 ± 40.0 °C	Predicted
Density	1.32 ± 0.1 g/cm³	Predicted
XLogP3-AA	3.3	Computed [1]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of **3'-(Trifluoromethylthio)acetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR (400 MHz, CDCl_3): δ 8.23 (s, 1H), 8.09–8.06 (m, 1H), 7.86 (d, J = 7.6 Hz, 1H), 7.57–7.53 (m, 1H), 2.64 (s, 3H).
- ^{19}F NMR (376 MHz, CDCl_3): δ –42.5 (s, 3F).

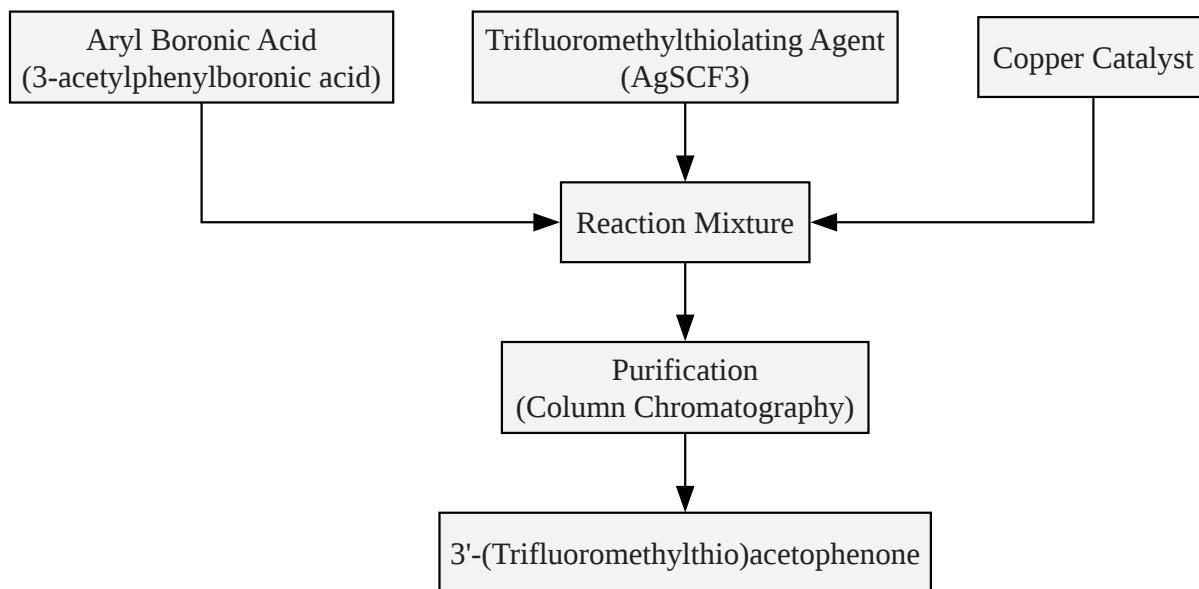
Mass Spectrometry (MS)

A GC-MS spectrum is available for this compound, with the primary data accessible through PubChem (CID 2777838).^[1] The instrument used for the available data was a Varian Saturn 2100 T.^[1]

Chemical Properties and Reactivity

The trifluoromethylthio group significantly influences the reactivity of the aromatic ring and the ketone moiety.

Stability: Aryl trifluoromethyl sulfides are generally considered to be stable compounds. The C-S bond is robust, and the trifluoromethyl group is resistant to many chemical transformations. Studies on related N-((trifluoromethyl)thio), N-(trifluoromethyl) amines have shown high aqueous stability under neutral and acidic conditions, with degradation observed under basic conditions.^[2] The trifluoromethylthio group can enhance the metabolic stability of molecules, a desirable property in drug design.^[3]

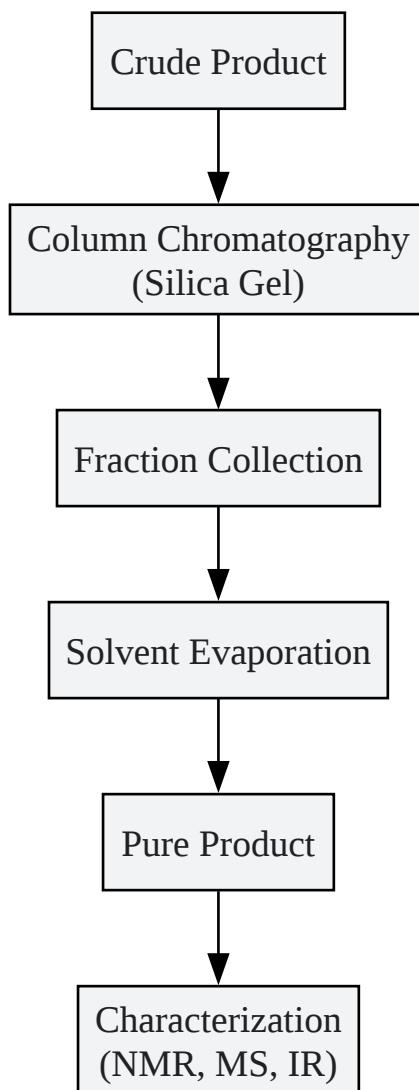

Reactivity: The trifluoromethylthio group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. Conversely, the sulfur atom is less reactive towards oxidation compared to non-fluorinated sulfides.^[4] Selective oxidation to the corresponding sulfoxide is possible using strong oxidizing agents like hydrogen peroxide in trifluoroacetic acid, though overoxidation to the sulfone can occur.^[4] The ketone functionality undergoes typical reactions such as reduction to the corresponding alcohol.

Experimental Protocols

Synthesis: Copper-Catalyzed Oxidative Trifluoromethylthiolation

A common method for the synthesis of aryl trifluoromethyl sulfides is through the copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids.

Workflow for the Synthesis of **3'-(Trifluoromethylthio)acetophenone**


[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3'-(Trifluoromethylthio)acetophenone**.

Detailed Protocol: To a reaction vessel containing the aryl boronic acid (1 equivalent), add the trifluoromethylthiolating agent (e.g., AgSCF₃, 1.2 equivalents) and a copper catalyst (e.g., CuI, 10 mol%). The reaction is typically carried out in an inert solvent such as DMF or DMSO under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) for several hours until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure **3'-(Trifluoromethylthio)acetophenone**.

Purification and Analysis

Purification Workflow

[Click to download full resolution via product page](#)

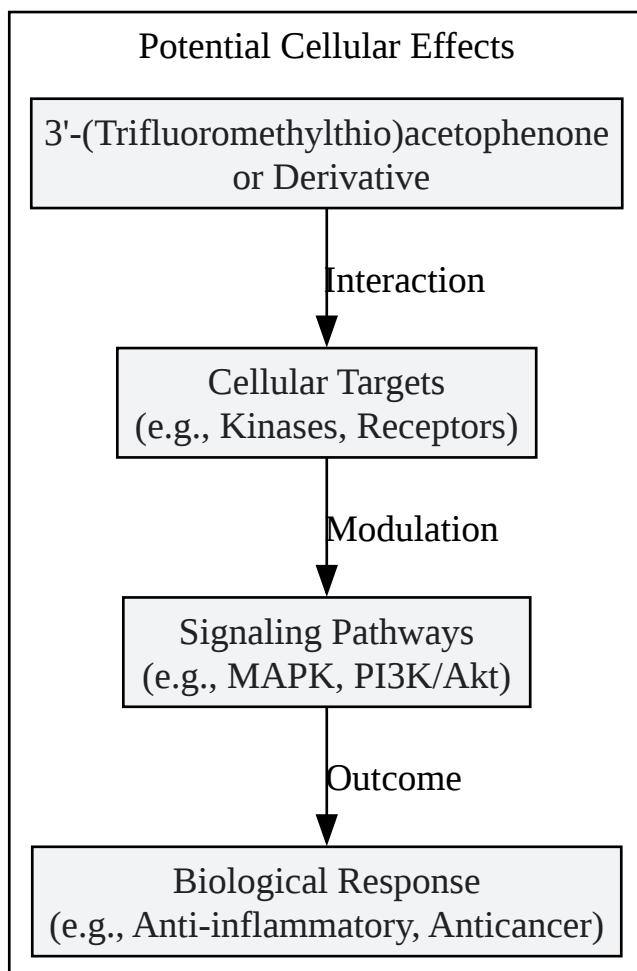
Caption: General purification and analysis workflow.

Detailed Protocol: The crude product is subjected to flash column chromatography on silica gel. The column is typically packed using a slurry of silica gel in a non-polar solvent (e.g., hexane). The crude material, dissolved in a minimal amount of a suitable solvent, is loaded onto the column. The product is eluted using a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent. Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified **3'-(Trifluoromethylthio)acetophenone**. The identity and purity of the final product are confirmed by NMR spectroscopy (^1H and ^{19}F), mass spectrometry, and infrared spectroscopy.

Biological Activity and Signaling Pathways

The trifluoromethylthio group is a key pharmacophore in modern drug discovery due to its ability to enhance lipophilicity, metabolic stability, and cell membrane permeability.^{[3][5][6]} While specific studies on the biological activity and signaling pathway interactions of **3'-(Trifluoromethylthio)acetophenone** are limited, related compounds containing the trifluoromethylthio moiety have shown a range of biological activities.

General Biological Relevance of Trifluoromethylthio Compounds:


- Antiviral and Anticancer Potential: The introduction of trifluoromethyl groups into molecules is a known strategy for developing antiviral and anticancer drugs.^[7] Fluorinated compounds can bind more effectively to viral enzymes or receptors and can exhibit enhanced targeting and inhibitory activity against tumor cells.^[7]
- Enzyme Inhibition: Compounds containing the trifluoromethylthio group have been investigated for their inhibitory effects on various enzymes. For example, trifluoromethyl thioxanthone analogues have demonstrated inhibitory activity against pancreatic lipase and cyclooxygenase (COX) enzymes.^[8]

Potential Signaling Pathway Interactions: Given the role of related fluorinated compounds in cancer and inflammation research, it is plausible that **3'-(Trifluoromethylthio)acetophenone** or its derivatives could interact with key signaling pathways implicated in these processes, such as:

- MAPK Signaling Pathway: Regulates cell growth and differentiation.
- PI3K/Akt/mTOR Signaling Pathway: Controls cell metabolism and survival.
- NF-κB Pathway: A central regulator of inflammatory responses.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by **3'-(Trifluoromethylthio)acetophenone**.

Signaling Pathway Modulation Logic

[Click to download full resolution via product page](#)

Caption: Hypothetical modulation of signaling pathways.

Conclusion

3'-(Trifluoromethylthio)acetophenone is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its unique combination of a reactive ketone and a lipophilic, electron-withdrawing trifluoromethylthio group makes it an attractive scaffold for further chemical exploration. This guide provides a foundational understanding of its properties and synthesis, highlighting the need for further research into its experimental physicochemical properties and its specific biological activities and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-[4-(trifluoromethyl)phenyl]ethanone [stenutz.eu]
- 6. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]
- 8. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
- To cite this document: BenchChem. [What are the physical and chemical properties of 3'-(Trifluoromethylthio)acetophenone?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1303372#what-are-the-physical-and-chemical-properties-of-3-trifluoromethylthio-acetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com